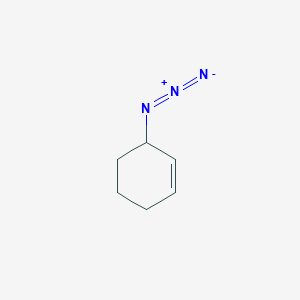

2-Cyclohexen-1-yl-azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclohexen-1-yl azide is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.158 g/mol . The compound is also known by other names, including 3-azido-cyclohexene and 3-azidocyclohexene .

Synthesis Analysis

The synthesis of 2-Cyclohexen-1-yl azide involves several methods. Notably, it can be prepared via the reaction of cyclohexenone with an appropriate azide reagent. The exact synthetic procedures may vary, but literature references include the Journal of the American Chemical Society and The Journal of Organic Chemistry .

Aplicaciones Científicas De Investigación

Regiospecific and Enantioselective Syntheses

Regiospecific Copper(I)-Catalyzed Cycloadditions : A novel method for regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been developed. This methodology allows for the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis and achieving high conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).

Spiroheterocyclic Frameworks via Regioselective Synthesis : The regioselective 1,3-dipolar cycloaddition reaction has been utilized to synthesize dispiro[oxindole-cyclohexanone]pyrrolidines and dispiro[oxindole-hexahydroindazole]pyrrolidines, showcasing a novel entry into spiroheterocyclic frameworks. This highlights the versatility of cycloaddition reactions in creating complex molecular architectures (Raj & Raghunathan, 2001).

Enantioselective Construction of Polycyclic Spirooxindoles : Employing prolinosulfonamides as catalysts for the enantioselective 1,3-dipolar cycloaddition of 2-cyclohexene-1-one and azomethine ylides generated in situ from isatins and amino esters has led to the development of novel polycyclic spirooxindole scaffolds. This method achieves high yield, diastereo-, and enantioselectivity, creating scaffolds with three contiguous stereocenters (Xiao et al., 2014).

Bioorthogonal Reactions and Cycloadditions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The SPAAC reaction has been optimized to reduce nonspecific binding and improve sensitivity in azide detection, contributing to bioconjugation applications. By preventing undesired reactions and improving specificity, SPAAC becomes a more effective tool for biomolecule labeling in complex systems (van Geel et al., 2012).

Cu-Free Click Chemistry for Biomolecule Labeling : The development of a hydrophilic azacyclooctyne (DIMAC) for Cu-free click chemistry has addressed the issue of hydrophobicity compromising bioavailability in azide-labeled proteins and cells. This synthesis enhances the sensitivity of azide detection by reducing nonspecific binding, showcasing an advancement in bioconjugation techniques (Sletten & Bertozzi, 2008).

Propiedades

IUPAC Name |

3-azidocyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAWZKUTSDQAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)